Naringenin 5-methyl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Naringenin 5-methyl ether can be synthesized through several methods. One common approach involves the methylation of naringenin. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of naringenin from natural sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The subsequent methylation step is similar to the synthetic route described above but is scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Naringenin 5-methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex flavonoids and other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
Naringenin 5-methyl ether exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Modulates cell signaling pathways such as PI3K/Akt, MAPK, and NF-κB, leading to apoptosis and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Naringenin: The parent compound, known for similar biological activities but with different potency and bioavailability.
Hesperetin: Another flavanone with comparable antioxidant and anti-inflammatory properties.
Apigenin: A flavone with distinct structural features and biological activities.
Uniqueness
Naringenin 5-methyl ether stands out due to its enhanced bioavailability and specific molecular interactions, making it a promising candidate for therapeutic applications. Its methylation at the 5-position provides unique chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLMWSCLBFCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61823-56-1 |
Source
|
Record name | Flavanone, 4',7-dihydroxy-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061823561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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